BMS-986020
Description
Overview of Lysophosphatidic Acid (LPA) Signaling in Pathophysiology
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by signaling through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. biomolther.orgcdnsciencepub.comwjgnet.com This signaling is integral to numerous physiological processes, including cell proliferation, survival, migration, and differentiation. cdnsciencepub.comwjgnet.com The production of extracellular LPA is largely attributed to the enzyme autotaxin (ATX), which converts lysophosphatidylcholine (B164491) into LPA. wjgnet.comersnet.org
However, dysregulation of the ATX-LPA signaling axis is implicated in the pathophysiology of a variety of diseases. cdnsciencepub.comnewdrugapprovals.org Elevated levels of LPA and its receptors have been observed in chronic inflammatory conditions, various cancers, and fibrotic diseases affecting organs such as the lungs, liver, and kidneys. wjgnet.comersnet.orgplos.orgmdpi.com In the context of fibrosis, LPA signaling promotes the recruitment and activation of fibroblasts, leading to excessive extracellular matrix deposition and tissue scarring. atsjournals.orgscripps.edu Specifically in the lungs, LPA levels are increased in the bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease. ersnet.orgscripps.eduavancesenfibrosispulmonar.com
The binding of LPA to its receptors initiates intracellular signaling cascades through various G protein alpha subunits, including Gαi/o, Gαq/11, Gα12/13, and Gαs. biomolther.org These pathways, in turn, modulate downstream effectors that influence cellular responses. biomolther.org For instance, activation of the Gαq/11 pathway can lead to an influx of intracellular calcium, a common metric used to screen for the efficacy of LPA receptor modulators. biomolther.org
Rationale for Lysophosphatidic Acid Receptor 1 (LPA1) as a Therapeutic Target
Among the six LPA receptors, LPA1 has emerged as a particularly compelling therapeutic target for fibrotic diseases. atsjournals.orgmdpi.com Several lines of evidence underscore the rationale for focusing on LPA1 antagonism:
Preclinical Models: Studies using mouse models of pulmonary fibrosis have demonstrated that mice lacking the LPA1 receptor are protected from developing the disease. scripps.edumdpi.com Pharmacological blockade of LPA1 in these models has also shown significant anti-fibrotic effects. avancesenfibrosispulmonar.commdpi.com
Elevated Expression: In patients with idiopathic pulmonary fibrosis (IPF), fibroblasts within the bronchoalveolar lavage fluid exhibit high levels of LPA1 expression. avancesenfibrosispulmonar.com Furthermore, LPAR1 is expressed at higher levels compared to other LPA receptors in pulmonary fibroblasts. ersnet.org
Mechanism of Action: Activation of LPA1 by LPA is a key driver of fibroblast recruitment, proliferation, and survival, all of which are central to the progression of fibrosis. atsjournals.orgatsjournals.org LPA1 signaling has also been linked to vascular leak, another component of the pathological response to lung injury. atsjournals.orgscripps.edu
Disease Association: Beyond pulmonary fibrosis, the LPA1 pathway has been implicated in other fibrotic conditions like systemic sclerosis, as well as in other pathologies such as cancer and neuropathic pain. ersnet.orgplos.orgmdpi.com
These findings collectively suggest that selectively inhibiting the LPA1 receptor could interrupt the pro-fibrotic signaling cascade, offering a targeted therapeutic approach for diseases like IPF. ersnet.orgatsjournals.org
Positioning of BMS-986020 in LPA1 Antagonist Development
This compound, developed by Bristol-Myers Squibb, emerged as a potent and selective antagonist of the LPA1 receptor. pulmonaryfibrosisnews.comguidetopharmacology.org It was investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and was granted Orphan Drug Designation by the U.S. Food and Drug Administration for this indication. pulmonaryfibrosisnews.comguidetopharmacology.org
The development of this compound was a significant step forward in validating LPA1 as a therapeutic target in humans. A Phase 2 clinical trial (NCT01766817) was initiated to evaluate its safety and efficacy in patients with IPF. avancesenfibrosispulmonar.comnih.govclinicaltrials.gov The results of this trial were notable: patients treated with this compound twice daily demonstrated a statistically significant reduction in the rate of decline in forced vital capacity (FVC), a key measure of lung function, compared to placebo over 26 weeks. avancesenfibrosispulmonar.comnih.govresearchgate.net This provided the first clinical evidence that LPA1 antagonism could be beneficial in IPF. atsjournals.org
However, the clinical development of this compound was ultimately halted due to off-target hepatobiliary toxicity observed in some patients. ersnet.orgatsjournals.orgersnet.org Investigations revealed that this toxicity was likely specific to the molecular structure of this compound and not a class effect of LPA1 antagonism. ersnet.orgbioworld.com Specifically, this compound was found to inhibit the bile salt export pump (BSEP) and other hepatic transporters. ersnet.orgersnet.org
Despite its discontinuation, the experience with this compound was invaluable. It provided crucial proof-of-concept for the therapeutic potential of LPA1 antagonism in IPF and informed the development of next-generation LPA1 antagonists with improved safety profiles. structuretx.com For example, the subsequent development of compounds like BMS-986278 (admilparant) was directly influenced by the learnings from the this compound program, with a focus on designing molecules that retain potent LPA1 antagonism while avoiding the off-target transporter interactions that led to the hepatotoxicity of its predecessor. bioworld.comersnet.orgmorressier.com
Table 1: Key Research Findings for this compound
| Finding | Description | Reference(s) |
|---|---|---|
| Mechanism of Action | Potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). | pulmonaryfibrosisnews.comguidetopharmacology.org |
| Therapeutic Target | Investigated for the treatment of idiopathic pulmonary fibrosis (IPF). | avancesenfibrosispulmonar.compulmonaryfibrosisnews.com |
| Clinical Trial (Phase 2) | Demonstrated a significant reduction in the rate of forced vital capacity (FVC) decline in IPF patients compared to placebo. | avancesenfibrosispulmonar.comnih.govresearchgate.net |
| Development Status | Discontinued due to compound-specific hepatobiliary toxicity. | ersnet.orgatsjournals.orgguidetopharmacology.org |
| Legacy | Provided crucial clinical proof-of-concept for LPA1 antagonism in IPF and guided the development of safer, next-generation antagonists. | atsjournals.orgstructuretx.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigation of Bms 986020: Mechanisms and Efficacy in Disease Models
Investigation of LPA1 Antagonism by BMS-986020
This compound exerts its effects primarily through the antagonism of the LPA1 receptor. guidetopharmacology.orginvivochem.comselleckchem.commedchemexpress.com This receptor is a G protein-coupled receptor that mediates a variety of cellular responses upon binding to its ligand, lysophosphatidic acid (LPA). invivochem.com The LPA1 pathway has been implicated in the etiology and pathogenesis of fibrotic diseases. invivochem.combioworld.comfaseb.org
Molecular Basis of Receptor Engagement
This compound functions as a high-affinity antagonist for the LPA1 receptor. invivochem.commedchemexpress.com Its interaction with the receptor involves specific molecular engagement that blocks the binding of LPA, thereby preventing receptor activation. invivochem.com Studies utilizing techniques such as in vitro autoradiography with a radioligand targeting LPA1 have demonstrated the concentration-dependent displacement of binding by this compound in cells expressing LPA1 and in lung tissue sections. medchemexpress.com For instance, at a concentration of 0.1 nM, this compound showed displacement of radioligand binding in lung sections from healthy mice, bleomycin-challenged mice, and human IPF lungs. medchemexpress.com At a higher concentration of 10 nM, the displacement percentages were notably increased. medchemexpress.com
| Sample Type | This compound Concentration (nM) | Percent Displacement of Radioligand Binding |
|---|---|---|
| Healthy Mice Lung Sections | 0.1 | 18% |
| Healthy Mice Lung Sections | 10 | 73% |
| Bleomycin Mice Lung Sections | 0.1 | 24% |
| Bleomycin Mice Lung Sections | 10 | 76% |
| Human IPF Lung Sections | 0.1 | 31% |
| Human IPF Lung Sections | 10 | 64% |
Signaling Pathway Modulation
LPA1 receptor activation typically triggers downstream signaling cascades that contribute to various cellular processes, including cell proliferation, migration, and extracellular matrix production, which are relevant to fibrogenesis. invivochem.com By acting as an antagonist, this compound modulates these signaling pathways by preventing LPA-induced activation. unam.mx This inhibition of LPA1 signaling is a key mechanism by which this compound is thought to exert its antifibrotic effects. nih.govresearchgate.net Preclinical investigations have aimed to understand how this antagonism impacts the complex network of signals involved in the development and progression of fibrosis. researchgate.net
Antifibrotic Efficacy in In Vitro Models
In vitro models are crucial for investigating the direct effects of compounds on cellular processes involved in fibrosis. This compound has been evaluated in such models to assess its antifibrotic efficacy. nih.govresearchgate.net
Inhibition of LPA1-Induced Fibrogenesis
Studies using in vitro models have demonstrated that this compound can potently inhibit fibrogenesis induced by LPA. nih.govresearchgate.net LPA is known to promote fibrotic responses in various cell types, including fibroblasts. nih.govresearchgate.net By blocking the LPA1 receptor, this compound interferes with these pro-fibrotic signals. unam.mx This inhibition is considered LPA1 dependent. nih.govresearchgate.net
Collagen is a major component of the extracellular matrix (ECM), and its excessive deposition is a hallmark of fibrosis. glpbio.com Preclinical studies have investigated the impact of this compound on collagen dynamics. Research, including analysis of ECM-neoepitope biomarkers, suggests that this compound can influence collagen turnover. nih.govresearchgate.net In vitro experiments have shown that this compound modulates ECM-neoepitope biomarker levels, which are indicative of ECM remodeling and collagen dynamics. nih.govresearchgate.netglpbio.com
The Scar-in-a-Jar model is an in vitro three-dimensional model of fibrogenesis that utilizes macromolecular crowding to enhance collagen formation and crosslinking in cultured fibroblasts, mimicking aspects of the fibrotic process. nih.govresearchgate.netglpbio.com This model has been employed to assess the effects of this compound on extracellular matrix remodeling. nih.govresearchgate.net In the Scar-in-a-Jar model, this compound has been shown to potently inhibit LPA1-induced fibrogenesis. nih.govresearchgate.net This inhibition includes a reduction in the production of ECM-neoepitope biomarkers over time in treated fibroblasts compared to untreated or vehicle-treated cells. glpbio.com While this compound also showed some effects on cellular metabolic activity at higher concentrations in this model, the effects on biomarker production were more pronounced. glpbio.com
Collagen Dynamics Modulation
Impact on Fibroblast Activation and Proliferation
In the context of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), LPA1 activation is known to contribute to fibroblast recruitment, activation, proliferation, and survival, which are key drivers of fibrosis development and progression. atsjournals.orgatsjournals.org Preclinical studies utilizing in vitro models, such as the Scar-in-a-Jar model, have demonstrated that this compound potently inhibits LPA1-induced fibrogenesis. nih.govresearchgate.net This inhibition includes reducing the production of biomarkers associated with collagen synthesis and markedly inhibiting fibronectin-C (FBN-C) production, suggesting a broader effect on fibroblast activation and invasion into the extracellular matrix. nih.gov
In vitro studies have shown that LPA stimulates lung-derived fibroblast activation by increasing collagen synthesis, and this compound has been shown to inhibit this process. researchgate.net
Neuroprotective Efficacy in Ischemic Stroke Models
This compound has demonstrated neuroprotective effects in mouse models of ischemic stroke, specifically in models involving transient middle cerebral artery occlusion (tMCAO). nih.govnih.govresearchgate.net These effects have been observed against both acute and sub-acute injuries following ischemic events. nih.govresearchgate.net
Administration of this compound immediately after reperfusion in tMCAO mouse models significantly attenuated acute brain injuries. nih.govresearchgate.net Neuroprotective effects were also preserved even when the administration was delayed to 3 hours after reperfusion. nih.govresearchgate.net
Studies have shown that this compound administration dose-dependently reduced brain infarction in both the cortex and striatum in mice subjected to tMCAO. nih.gov The compound also significantly attenuated neurological deficits at 24 hours after the tMCAO challenge. nih.govresearchgate.net Delayed administration of this compound at 3 hours post-reperfusion also resulted in reduced brain infarction and neurological deficit scores. researchgate.netresearchgate.net
| Treatment Group | Brain Infarction (Cortex + Striatum, %) | Neurological Deficit Score |
| Vehicle + tMCAO | Increased | Elevated |
| This compound (0.5 mg/kg) + tMCAO | Reduced | Attenuated |
| This compound (2 mg/kg) + tMCAO | Reduced | Attenuated |
| This compound (5 mg/kg) + tMCAO | Significantly Reduced nih.gov | Significantly Attenuated nih.gov |
| This compound (10 mg/kg) + tMCAO | Significantly Reduced nih.gov | Significantly Attenuated nih.gov |
| This compound (5 mg/kg) 3h post-reperfusion + tMCAO | Reduced researchgate.netresearchgate.net | Reduced researchgate.netresearchgate.net |
This compound administration dramatically reduced the number of TUNEL-positive cells in the ischemic core region compared to vehicle control in post-ischemic brains, suggesting that it could reverse tMCAO-induced cell apoptosis. nih.govresearchgate.net This effect was observed at day 1 after tMCAO. nih.govresearchgate.net this compound has been shown to attenuate brain tissue loss and cell apoptosis in post-ischemic brains. researchgate.net In vitro studies using neuronal PC12 cells and primary neurons have also shown that this compound can prevent LPA-induced cell apoptosis. nih.gov
Neuroprotection by this compound against acute injuries in ischemic stroke models was associated with the attenuation of neuroinflammatory responses. nih.govnih.govresearchgate.net The LPA1 receptor is known to contribute to acute brain injuries in ischemic stroke by regulating neuroinflammatory responses, including the activation of microglia and the upregulation of pro-inflammatory cytokines in post-ischemic brains. nih.govnih.gov
This compound administration has been shown to attenuate microglial activation in post-ischemic brains. nih.govnih.govresearchgate.net This was determined through immunohistochemistry for Iba1, a marker for microglia, at 1 and 3 days after tMCAO challenge. nih.gov Suppressing LPA1 activity with LPA1-specific antagonists, including this compound (also known as AM152), has been shown to decrease the number of Iba1-positive microglia in the brains of mice challenged with tMCAO. researchgate.netnih.govmdpi.com Additionally, it can reduce the soma sizes of microglia and attenuate microglial proliferation and morphological transformation from ramified to ameboid cells in injured brains after tMCAO challenge. researchgate.netnih.govmdpi.com These findings indicate that LPA1 is associated with microglial activation in post-ischemic brains and that its inhibition by this compound can modulate this activation. researchgate.netnih.govmdpi.com
Modulation of Neuroinflammatory Responses
Reduction of Lipid Peroxidation
Preclinical studies investigating the neuroprotective effects of this compound in models of ischemic stroke have highlighted its ability to attenuate oxidative stress, specifically by reducing lipid peroxidation. In a mouse model of transient middle cerebral artery occlusion (tMCAO), a model commonly used to simulate ischemic stroke, administration of this compound was associated with a reduction in lipid peroxidation in post-ischemic brains cenmed.comnih.govresearchgate.net. This effect was quantified by assessing the levels of 4-hydroxynonenal (B163490) (4-HNE), a major lipid peroxidation product nih.govresearchgate.net.
Data from immunohistochemical analysis demonstrated a significant decrease in the number of 4-HNE-positive cells in both the peri-ischemic and ischemic core regions at one and three days following the tMCAO challenge in mice treated with this compound compared to control groups nih.govresearchgate.net. This suggests that the neuroprotective capacity of this compound during the acute phase of ischemic injury is, at least in part, mediated by the amelioration of oxidative stress through the reduction of lipid peroxidation nih.gov.
Long-Term Neuroprotective Mechanisms
Beyond its immediate effects on acute injury markers, preclinical research has also elucidated long-term neuroprotective mechanisms associated with this compound, particularly in the context of ischemic stroke cenmed.comnih.govresearchgate.netdntb.gov.ua. Repeated administration of this compound in tMCAO mouse models demonstrated sustained neuroprotection, leading to significantly attenuated neurological deficits and an improved survival rate over a 14-day period cenmed.comnih.govresearchgate.net. This long-term efficacy was found to be linked to the compound's influence on restorative processes within the injured brain, specifically the enhancement of neurogenesis and the promotion of angiogenesis cenmed.comnih.govresearchgate.netdntb.gov.ua.
Enhancement of Neurogenesis
Studies have shown that this compound administration promotes neurogenesis in the injured brain following ischemic stroke cenmed.comnih.govresearchgate.netdntb.gov.ua. Neurogenesis, the process by which new neurons are generated, is a crucial component of the brain's endogenous repair mechanisms. Preclinical investigations utilized techniques such as BrdU/DCX double immunofluorescence assays to evaluate the impact of this compound on the proliferation and differentiation of neural progenitor cells invivochem.comnih.gov.
Quantitative analysis revealed that this compound significantly enhanced neurogenesis in the subventricular zone (SVZ), a primary neurogenic niche in the adult mouse brain, at 15 days after the ischemic challenge nih.gov. This enhancement of neurogenesis is considered a key mechanism contributing to the observed long-term neuroprotective effects and functional recovery in the preclinical stroke model cenmed.comnih.gov.
Promotion of Angiogenesis
In addition to stimulating neurogenesis, preclinical data indicate that this compound also promotes angiogenesis in the post-ischemic brain cenmed.comnih.govresearchgate.netdntb.gov.ua. Angiogenesis, the formation of new blood vessels, is vital for restoring blood flow and delivering essential nutrients and oxygen to damaged tissue, thereby supporting tissue repair and regeneration. The effect of this compound on angiogenesis was assessed using methods such as BrdU/CD31 double immunofluorescence assays invivochem.comnih.gov.
Repeated administration of this compound significantly increased the length of newly formed vessels in the injured brain regions nih.gov. This suggests that the pro-angiogenic effect of this compound contributes to improved vascularization, which in turn supports the long-term neuroprotective outcomes observed in the ischemic stroke model cenmed.comnih.gov.
| Mechanism | Effect of this compound in Preclinical Models (Ischemic Stroke) | Assessment Method | Key Finding |
| Reduction of Lipid Peroxidation | Attenuation | 4-HNE Immunohistochemistry | Reduced number of 4-HNE-positive cells in injured brain regions nih.govresearchgate.net. |
| Enhancement of Neurogenesis | Promotion | BrdU/DCX Immunofluorescence | Significant increase in neurogenesis in the SVZ nih.gov. |
| Promotion of Angiogenesis | Promotion | BrdU/CD31 Immunofluorescence | Significant increase in the length of newly formed vessels in injured brain nih.gov. |
Table 1: Summary of Preclinical Mechanisms of this compound in Ischemic Stroke Models
Clinical Research and Translational Studies of Bms 986020
Clinical Development for Idiopathic Pulmonary Fibrosis (IPF)
BMS-986020, as a first-generation LPA1 antagonist, underwent evaluation in a Phase II clinical trial for patients with IPF. atsjournals.orgavancesenfibrosispulmonar.com This trial aimed to assess its efficacy and safety profile in this patient population. researchgate.netnih.gov
Phase II Clinical Trial Design and Methodology
The Phase II study involving this compound for IPF was a multicenter, randomized, double-blind, placebo-controlled, parallel-arm trial identified as IM136003 (NCT01766817). researchgate.netnih.govnih.gov The trial included a placebo group and two groups receiving different regimens of this compound. nih.govavancesenfibrosispulmonar.com The treatment period was 26 weeks. researchgate.netnih.gov
Adult patients diagnosed with IPF were enrolled in the study. researchgate.netnih.gov Key inclusion criteria for participants included having a diagnosis of IPF within a specified timeframe prior to randomization. bmj.commayo.edu Patients were required to have a percent predicted Forced Vital Capacity (FVC) within a certain range at screening, typically between 45% and 90%. researchgate.netmayo.edustanfordhealthcare.org Additionally, a diffusing capacity for carbon monoxide (DLCO) within a range, such as 30% to 80%, was often required. researchgate.netmayo.edu Evidence of usual interstitial pneumonia (UIP) or IPF based on high-resolution computed tomography (HRCT) or surgical lung biopsy was also a criterion. mayo.edustanfordhealthcare.org Some trials allowed patients to be on stable doses of approved antifibrotic agents like pirfenidone (B1678446) or nintedanib (B1663095) for a specified period before screening and throughout the study, while others required patients to be naive to these drugs or have a washout period. bmj.commayo.edustanford.edu
The primary endpoint for the Phase II trial of this compound was the rate of change in Forced Vital Capacity (FVC) from baseline to week 26. researchgate.netnih.govnih.gov This is a standard endpoint in IPF clinical trials as FVC decline is a key indicator of disease progression and a surrogate for mortality. nih.govnih.gov
Secondary and exploratory endpoints included the rate of change in percent predicted FVC, change from baseline in DLCO, and change from baseline in the 6-minute walk test (6-MWT). bmj.com Quantitative Lung Fibrosis (QLF) scores measured using thoracic HRCT were also assessed as a secondary efficacy endpoint to evaluate changes in lung fibrosis. bmj.comnih.govresearchgate.net Patient-reported outcomes and exploratory blood-based biomarkers were also included. bmj.com
Patient Cohort Characteristics and Inclusion Criteria
Clinical Efficacy Outcomes in IPF
The Phase II trial (NCT01766817) demonstrated that treatment with this compound resulted in a slower rate of lung function decline in patients with IPF compared to placebo. avancesenfibrosispulmonar.comnih.gov
In the Phase II study, patients treated with this compound at a dose of 600 mg twice daily (BID) experienced a significantly slower rate of decline in FVC compared to the placebo group over the 26-week treatment period. researchgate.netnih.govglpbio.comatsjournals.org Specifically, the rate of decline in FVC over 26 weeks was reported as -0.042 L in the this compound 600 mg BID group, compared to -0.134 L in the placebo group. researchgate.netnih.gov This represented a statistically significant difference. researchgate.netnih.gov Similarly, the rate of decline in percent predicted FVC over 26 weeks was 1.36% in the this compound 600 mg BID group versus 3.95% in concurrent controls, showing a difference of 2.59%. atsjournals.org
| Treatment Group | Rate of FVC Decline (L/26 weeks) | 95% Confidence Interval | p-value |
| Placebo | -0.134 | -0.201 to -0.068 | |
| This compound 600 mg BID | -0.042 | -0.106 to -0.022 | 0.049 |
The study also assessed the correlation between changes in lung function and quantitative measurements of lung fibrosis using HRCT. nih.govnih.gov Quantitative lung fibrosis (QLF) scores were calculated from HRCT images. nih.govresearchgate.net A greater proportion of patients in the this compound treatment arms, particularly the 600 mg BID group, showed an improvement in QLF score (defined as a ≥2% reduction from baseline) at week 26 compared to the placebo group. nih.govresearchgate.net In the placebo arm, 5% of patients showed QLF improvement, compared to 15% in the 600 mg QD group and 27% in the 600 mg BID group. nih.govresearchgate.net
Significant correlations were observed between changes in QLF scores and changes in percent predicted FVC and DLCO at week 26. nih.govnih.gov Specifically, there was a significant inverse correlation between changes in QLF and changes in percent predicted FVC (ρ = -0.41), suggesting that a reduction in fibrosis correlated with an improvement or stabilization of lung function. nih.govnih.gov Reductions in certain serum extracellular matrix (ECM)-neoepitope biomarkers following this compound treatment also correlated with improvements in FVC and/or lung fibrosis measurements. glpbio.comnih.gov
Impact on Forced Vital Capacity (FVC) Decline
Biomarker Analysis in IPF Clinical Studies
Biomarker analysis has been a key component of the clinical research involving this compound in IPF, providing insights into the compound's pharmacodynamic effects and potential associations with clinical outcomes. nih.govnih.govresearchgate.net Serum levels of various extracellular matrix (ECM)-neoepitope biomarkers were measured in patients with IPF participating in a Phase 2 study (NCT01766817). nih.govresearchgate.netnordicbioscience.com
Treatment with this compound resulted in significant reductions in the serum levels of most ECM-neoepitope biomarkers compared to placebo in patients with IPF. nih.govnih.govresearchgate.net These biomarkers are reflective of collagen dynamics and tissue remodeling, processes centrally involved in the pathogenesis of fibrosis. nih.govglpbio.com Specific biomarkers that showed significant reductions following this compound treatment included C1M, C3A, C3M, C4M2, C6M, PRO-C4, and VICM. nih.gov In vitro studies using a fibrogenesis model also demonstrated that this compound inhibited LPA1-induced fibrogenesis and modulated ECM-neoepitope biomarker levels over time. nih.govresearchgate.netglpbio.comresearchgate.net
Here is a summary of the observed changes in select ECM-neoepitope biomarkers with this compound treatment:
| Biomarker | Description | Change with this compound vs Placebo (Week 26) |
| C1M | Collagen I degradation | Significantly Reduced |
| C3A | Collagen III degradation | Significantly Reduced |
| C3M | Collagen III degradation | Significantly Reduced |
| C4M2 | Collagen IV degradation | Significantly Reduced |
| C6M | Collagen VI degradation | Significantly Reduced |
| PRO-C4 | Collagen IV formation | Significantly Reduced |
| VICM | Vimentin degradation | Significantly Reduced |
| PRO-C3 | Collagen III formation | No significant reduction observed |
| PRO-C6 | Collagen VI formation | No significant reduction observed |
In the Phase 2 study of this compound in IPF, baseline levels of ECM-neoepitope biomarkers did not predict the rate of forced vital capacity (FVC) progression. nih.govnih.govresearchgate.net However, baseline biomarker levels were significantly correlated with baseline FVC and measurements of lung fibrosis. nih.govnih.govresearchgate.net
Importantly, several of the reductions in ECM-neoepitope biomarker levels observed with this compound treatment correlated with improvements in FVC and/or lung fibrosis. nih.govresearchgate.net For instance, decreases in C3M and C6M levels were associated with more favorable outcomes for FVC and quantitative lung fibrosis (QLF), respectively. nih.gov While baseline levels did not predict treatment response, the changes in biomarker levels over the study period did respond to this compound treatment, increasing in placebo-treated patients (reflecting disease worsening) and decreasing with this compound. nih.gov These findings suggest that ECM-neoepitope biomarkers may serve as valuable tools for monitoring treatment response and disease progression in pulmonary fibrosis clinical trials. nih.govnordicbioscience.com
Extracellular Matrix (ECM)-Neoepitope Biomarker Response
Clinical Development for Other Indications
Beyond its investigation in IPF, this compound has also been explored for its potential therapeutic use in other conditions where LPA1 signaling may play a role. nih.gov
This compound has undergone investigation in clinical trials for psoriasis. nih.govnewdrugapprovals.org This exploration is based on the understanding that LPA1 signaling is implicated in various physiological and pathophysiological processes, including inflammation and immune responses relevant to psoriasis. nih.govnewdrugapprovals.org While specific detailed findings from psoriasis trials were not extensively available in the search results, its inclusion in clinical development for this indication highlights the broader potential of LPA1 antagonism. nih.govnewdrugapprovals.org
Given the diverse roles of LPA1 signaling in numerous biological processes, this compound, as a selective LPA1 antagonist, has theoretical potential in treating other diseases where this receptor is implicated. nih.gov The conceptual framework for its potential in other LPA1-associated diseases is supported by preclinical studies and the known involvement of LPA1 in conditions beyond IPF and psoriasis. nih.govmdpi.com These could potentially include conditions involving fibrosis in other organs, neurodegenerative diseases, certain types of pain, and inflammatory conditions, among others, based on the widespread expression of LPA1 and its involvement in various cellular functions like migration, proliferation, and apoptosis. invivochem.comnih.govmdpi.com However, the clinical translation of LPA1 antagonism for these indications would require specific investigation. nih.gov
Challenges, Adverse Events, and Strategic Repositioning in Drug Development
Identification and Analysis of Off-Target Effects
Investigations into the adverse events associated with BMS-986020 revealed that the observed toxicities were likely due to off-target effects rather than the intended LPA1 antagonism. researchgate.netersnet.org
Hepatobiliary Toxicity and Associated Events
A key challenge in the development of this compound was the manifestation of hepatobiliary toxicity in patients during a Phase 2 clinical trial. researchgate.netatsjournals.orgresearchgate.netresearchgate.net This toxicity was characterized by elevations in hepatic enzymes such as ALT, AST, and ALP, as well as instances of cholecystitis. researchgate.netnih.gov These findings were observed in both dosing regimens of this compound evaluated in the trial. researchgate.net
Nonclinical investigations were conducted to understand the mechanism of this hepatobiliary toxicity. These studies examined the effects of this compound on hepatic function using in vitro and in vivo models. ersnet.orgatsjournals.org
Inhibition of Hepatic Transporters
Research indicated that this compound inhibited several hepatic transporters crucial for bile acid and phospholipid efflux from the liver. researchgate.netersnet.orgnih.govatsjournals.org Specifically, in vitro studies demonstrated that this compound inhibited the bile salt export pump (BSEP), multidrug resistance-associated protein 3 (MRP3), and multidrug resistance-associated protein 4 (MRP4). researchgate.netnih.govatsjournals.org Inhibition of BSEP, a key canalicular bile acid efflux transporter, was observed with an IC50 of 1.8 µM. researchgate.netnih.govatsjournals.org Inhibition of MRP3 and MRP4, basolateral bile acid efflux transporters, had IC50 values of 22 µM and 6.2 µM, respectively. researchgate.netnih.govatsjournals.org this compound also inhibited the canalicular phospholipid efflux transporter MDR3 with an IC50 of 7.5 µM. researchgate.netnih.govatsjournals.org
These inhibitory effects on hepatic transporters were hypothesized to reduce bile acid and phospholipid efflux, potentially altering bile composition and flow, and contributing to the observed hepatobiliary toxicity. ersnet.org In vivo studies in rats showed that this compound altered bile homeostasis, leading to elevated systemic bile acids. ersnet.orgatsjournals.org In humans, this compound also increased plasma bile acids. atsjournals.org
Beyond transporter inhibition, this compound was also found to inhibit mitochondrial function in human hepatocytes and cholangiocytes at concentrations of ≥10 µM. researchgate.netnih.govatsjournals.org A quantitative systems toxicology analysis (DILIsym®) that incorporated pharmacokinetics, bile acid homeostasis, and mitochondrial function further supported that the clinical hepatobiliary effects were attributable to bile acid transporter and mitochondrial electron transport chain inhibition. researchgate.netnih.gov
The following table summarizes the in vitro inhibition data for hepatic transporters by this compound:
| Transporter | IC50 (µM) |
| BSEP | 1.8 researchgate.netnih.govatsjournals.org |
| MRP3 | 22 researchgate.netnih.govatsjournals.org |
| MRP4 | 6.2 researchgate.netnih.govatsjournals.org |
| MDR3 | 7.5 researchgate.netnih.govatsjournals.org |
Implications for Clinical Program Discontinuation
The occurrence of hepatobiliary toxicity, including cases of cholecystitis determined to be related to the drug, led to the early termination of the Phase 2 clinical trial of this compound in IPF patients. atsjournals.orgresearchgate.netresearchgate.netnih.govbiocentury.com Although the trial showed that a twice-daily dose of this compound significantly slowed the rate of forced vital capacity (FVC) decline compared to placebo, the safety concerns prompted the voluntary withdrawal of the compound from further clinical development. atsjournals.orgbiocentury.comtandfonline.com This decision was made despite the observed efficacy signal, underscoring the critical importance of safety in drug development. researchgate.netbiocentury.com The hepatobiliary toxicity was later determined to be unrelated to the intended LPA1 antagonism, suggesting it was a compound-specific off-target effect. researchgate.netersnet.orgatsjournals.org
Development of Next-Generation LPA1 Antagonists
Following the discontinuation of this compound, research efforts focused on developing next-generation LPA1 antagonists that would retain the potential therapeutic benefits while mitigating the identified off-target toxicities. ersnet.orgresearchgate.netguidetopharmacology.orgersjournals.combioworld.com
Structural and Pharmacological Optimization to Mitigate Off-Target Effects
The development of successor compounds involved structural and pharmacological optimization aimed at reducing or eliminating the off-target inhibition of hepatic transporters and mitochondrial function observed with this compound. ersnet.orgresearchgate.netersjournals.com This included exploring structurally distinct LPA1 antagonists. researchgate.netnih.govatsjournals.org
Preclinical evaluations of these next-generation compounds specifically assessed their potential for hepatobiliary toxicity and their activity against the hepatic transporters implicated in the toxicity of this compound. ersnet.orgatsjournals.org
Preclinical and Early Clinical Evaluation of Successor Compounds (e.g., BMS-986278)
BMS-986278 emerged as a promising next-generation LPA1 antagonist. ersnet.orgresearchgate.netatsjournals.orgguidetopharmacology.orgersjournals.combioworld.com Preclinical studies with BMS-986278 demonstrated a significantly improved safety profile compared to this compound. ersnet.orgatsjournals.orgbioworld.com Notably, BMS-986278 showed minimal inhibition of hepatic bile acid transporters such as BSEP, MRP3, and MRP4, with IC50 values significantly higher than those of this compound (IC50 ≥20 µM for hepatic BA transporters and >100 µM for MDR3). researchgate.netnih.gov It also did not inhibit bile acid efflux in human hepatocytes at relevant concentrations and did not increase bile acids in preclinical animal models. ersnet.orgatsjournals.org Unlike this compound, BMS-986278 did not show significant inhibition of mitochondrial function in preclinical assessments. atsjournals.org
The preclinical data for BMS-986278 suggested a reduced risk of hepatobiliary toxicity compared to its predecessor. atsjournals.orgbioworld.combmj.com Based on these favorable preclinical findings, BMS-986278 advanced into clinical trials for fibrotic diseases, including IPF and progressive pulmonary fibrosis (PPF). nih.govguidetopharmacology.orgbioworld.combmj.comersnet.orgresearchgate.net
A Phase 2 clinical trial (NCT04308681) evaluated the efficacy and safety of BMS-986278 in patients with IPF and PPF. atsjournals.orgnih.govbmj.combms.combms.com Results from this trial indicated that BMS-986278 slowed the rate of decline in FVC in both cohorts and was generally well-tolerated, with rates of adverse events, including gastrointestinal side effects and treatment discontinuation, comparable to placebo. atsjournals.orgnih.govbms.combms.com Importantly, the hepatobiliary findings associated with this compound were not observed with BMS-986278 in this trial. bms.comfaseb.org These positive Phase 2 results supported the continued development of BMS-986278 into Phase 3 studies. bms.combms.com
| Compound | BSEP Inhibition (IC50) | MRP3 Inhibition (IC50) | MRP4 Inhibition (IC50) | MDR3 Inhibition (IC50) | Mitochondrial Inhibition | Hepatobiliary Toxicity in Clinic |
| This compound | 1.8 µM researchgate.netnih.govatsjournals.org | 22 µM researchgate.netnih.govatsjournals.org | 6.2 µM researchgate.netnih.govatsjournals.org | 7.5 µM researchgate.netnih.govatsjournals.org | Inhibited researchgate.netnih.govatsjournals.org | Observed researchgate.netatsjournals.orgresearchgate.netresearchgate.net |
| BMS-986278 | ≥20 µM researchgate.netnih.gov | ≥20 µM researchgate.netnih.gov | ≥20 µM researchgate.netnih.gov | >100 µM researchgate.netnih.gov | Minimal/None nih.govatsjournals.org | Not observed bms.comfaseb.org |
Q & A
Basic: What is the primary pharmacological target of BMS-986020, and how does its mechanism of action relate to idiopathic pulmonary fibrosis (IPF) pathogenesis?
Answer:
this compound is a high-affinity lysophosphatidic acid receptor 1 (LPA1) antagonist. LPA1 activation by lysophosphatidic acid (LPA) drives pro-fibrotic pathways, including fibroblast recruitment, collagen deposition, and epithelial cell apoptosis—key processes in IPF progression . By blocking LPA1, this compound disrupts these pathways, as demonstrated in preclinical models where LPA1 inhibition reduced lung fibrosis and extracellular matrix (ECM) remodeling .
Basic: What were the key efficacy and safety findings from Phase II clinical trials of this compound in IPF patients?
Answer:
In a Phase II trial (NCT01766817), this compound (600 mg twice daily) significantly slowed forced vital capacity (FVC) decline compared to placebo (−0.042 L vs. −0.134 L over 26 weeks; p=0.049). However, dose-related hepatobiliary toxicity (e.g., elevated liver enzymes, three cholecystitis cases) led to trial termination. Post hoc analyses showed reduced ECM biomarkers (C1M, C3M) and improved quantitative lung fibrosis (QLF) scores in treated groups .
Advanced: How can researchers reconcile the contradiction between this compound's efficacy in slowing FVC decline and its hepatobiliary toxicity?
Answer:
The hepatotoxicity is attributed to off-target inhibition of bile salt export protein (BSEP) and multidrug resistance protein 3 (MDR3) (IC50: 4.8–7.5 μM), critical for biliary phospholipid transport. This effect is compound-specific, not LPA1-mediated, as shown by the safety profile of structurally distinct second-generation LPA1 antagonists (e.g., BMS-986278). Researchers must differentiate target-related efficacy from off-target toxicity through transporter inhibition assays and comparative preclinical studies .
Advanced: What methodological considerations are critical when designing preclinical studies to assess hepatobiliary safety of LPA1 antagonists?
Answer:
Key steps include:
- In vitro transporter inhibition assays : Test compounds against BSEP, MRP4, and MDR3 using membrane vesicle or cell-based systems .
- Metabolic stability studies : Evaluate N-carbamate cleavage (a liability in this compound) via liver microsome or hepatocyte models to predict dose requirements .
- In vivo models : Monitor bile acid flux and histopathology in rodent cholestasis models .
Advanced: How did structural optimization address this compound's metabolic instability and off-target effects?
Answer:
this compound’s N-carbamate group undergoes rapid hydrolysis in vivo, generating inactive metabolites and necessitating high doses. Second-generation analogs (e.g., BMS-986278) eliminated this motif, improving metabolic stability. Additionally, removing BSEP/MDR3 inhibition (absent in BMS-986278) mitigated hepatotoxicity. Structural comparisons and in vitro transporter profiling guided these optimizations .
Basic: What biomarkers were used to assess ECM remodeling in this compound trials, and how did they correlate with outcomes?
Answer:
Trials measured neoepitope biomarkers of collagen degradation (C1M, C3A, C6M) and synthesis (PRO-C3, PRO-C6). This compound significantly reduced C1M and PRO-C3 levels versus placebo, correlating with slowed FVC decline. These biomarkers validated LPA1's role in ECM turnover and provided pharmacodynamic evidence of target engagement .
Advanced: What analytical strategies resolve conflicting biomarker data in antifibrotic trials?
Answer:
- Longitudinal analysis : Track biomarker trajectories (e.g., baseline to week 26) to capture dynamic responses .
- Multivariate adjustment : Control for covariates (e.g., baseline fibrosis severity, concomitant medications) using mixed-effects models .
- Pathway-specific validation : Combine biochemical markers (e.g., LPA levels) with imaging (HRCT) to confirm mechanistic links .
Basic: What pharmacokinetic challenges influenced this compound dosing in clinical trials?
Answer:
High doses (600 mg BID) were required due to rapid metabolic inactivation via N-carbamate cleavage, yielding inactive metabolites. This instability increased exposure to hepatotoxic intermediates, necessitating frequent dosing and contributing to safety issues .
Advanced: How was this compound's synthesis optimized for large-scale production?
Answer:
The third-generation route employed a tandem borylation-Suzuki coupling, avoiding unstable intermediates and improving yield (85–90% purity). Key optimizations included:
- Replacing hazardous reagents (e.g., phosgene) with safer alternatives.
- Streamlining purification via crystallization rather than chromatography .
Advanced: How can autoradiography validate LPA1 target engagement in translational research?
Answer:
Using radioligands like [18F]BMT-083133, researchers performed in vitro autoradiography (ARG) on lung tissues from IPF patients and bleomycin-treated mice. Competitive binding assays with this compound showed dose-dependent LPA1 displacement (73–76% at 10 nM), confirming target engagement and informing dose selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
